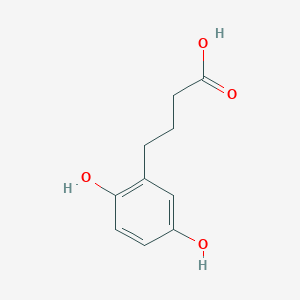

4-(2,5-Dihydroxyphenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dihydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMDOCWYHKEGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Dihydroxyphenyl Butanoic Acid Derivatives in Bioactive Research

The conceptual framework for dihydroxyphenyl-butanoic acid derivatives, including 4-(2,5-Dihydroxyphenyl)butanoic acid, is rooted in the well-established bioactive properties of its core chemical moieties: a dihydroxyphenyl group and a butanoic acid side chain. The dihydroxyphenyl component, particularly the 2,5-dihydroxy substitution pattern (a hydroquinone), is a key pharmacophore known for its antioxidant and redox-active properties. Hydroquinone (B1673460) derivatives are recognized for their ability to scavenge free radicals and can participate in redox cycling, which is a cornerstone of their biological activity. The transit between the phenolic (reduced) and quinonic (oxidized) forms is a critical aspect of their function. nih.gov

The butanoic acid side chain imparts several key characteristics to the molecule. It provides a degree of lipophilicity, which can influence the compound's ability to cross cellular membranes and interact with biological targets. Furthermore, the carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors. Butanoic acid itself is a short-chain fatty acid with known biological roles, including acting as a histone deacetylase (HDAC) inhibitor in some contexts, which can influence gene expression. The combination of these two structural features in this compound suggests a molecule with potential for a range of biological activities, from antioxidant and anti-inflammatory effects to enzyme modulation.

Evolution of Research Perspectives on Polyphenolic Carboxylic Acids

Research into polyphenolic carboxylic acids has undergone a significant evolution over the past few decades. Initially, the focus was primarily on their impact on the organoleptic qualities of food, such as color, taste, and astringency. Early studies often centered on the negative effects of these compounds, such as the browning of fruits and vegetables.

However, a paradigm shift occurred as the potent antioxidant properties of polyphenols were increasingly recognized. This led to a surge in research exploring their health benefits and potential therapeutic applications. The growing body of evidence now suggests that plant-based polyphenols may help prevent or delay the onset of a multiplicity of diseases. This has broadened the scope of investigation to include their roles in cellular signaling, gene expression, and the modulation of various enzymatic pathways. The focus has moved from simple free-radical scavenging to understanding the complex interactions of these molecules within biological systems.

Current Academic Significance of 4 2,5 Dihydroxyphenyl Butanoic Acid in Mechanistic Studies

Novel Synthetic Routes for this compound

The construction of the this compound scaffold can be achieved through various synthetic pathways. Modern methodologies focus on efficiency, selectivity, and sustainability.

Catalytic methods offer significant advantages in terms of reaction efficiency, selectivity, and reduced waste. For the synthesis of arylbutanoic acids, transition-metal-catalyzed cross-coupling reactions are a cornerstone. A plausible and efficient route involves the Friedel-Crafts acylation of a protected hydroquinone, such as 1,4-dimethoxybenzene, with succinic anhydride using a Lewis acid catalyst (e.g., AlCl₃). The resulting keto-acid can then be subjected to catalytic hydrogenation to reduce the ketone and, if necessary, deprotect the hydroxyl groups.

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for such reductions, offering high efficiency and ease of separation. researchgate.net This approach avoids the use of toxic reducing agents like zinc-mercury amalgams traditionally used in Clemmensen reductions. researchgate.net Furthermore, photoredox catalysis represents an emerging strategy for C-H functionalization, potentially enabling direct coupling of a hydroquinone derivative with a butanoic acid precursor under mild, visible-light-mediated conditions. nih.gov

Table 1: Potential Catalytic Strategies for Synthesis

| Step | Reaction Type | Potential Catalyst(s) | Precursors | Key Advantage |

|---|---|---|---|---|

| Ring Acylation | Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Hydroquinone derivative, Succinic anhydride | Direct C-C bond formation |

| Ketone Reduction | Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | 4-(2,5-dihydroxyphenyl)-4-oxobutanoic acid | High yield, clean reaction |

| Aryl Coupling | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Dihydroxyphenylboronic acid, 4-halobutanoate | Mild conditions, functional group tolerance |

| C-H Activation | Photoredox/Transition Metal | Ru or Ir photocatalysts, Pd(OAc)₂ | Hydroquinone, Butanoic acid derivative | Step economy, direct functionalization |

While this compound itself is achiral, the introduction of substituents on the butanoic acid side chain (e.g., at the α or β position) creates a chiral center, necessitating stereoselective synthesis or chiral resolution to study the bioactivity of individual enantiomers.

Stereoselective synthesis can be achieved through asymmetric hydrogenation of an unsaturated precursor using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP). This approach can establish the desired stereocenter with high enantiomeric excess.

For racemic mixtures, chiral resolution is a common and effective strategy. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique to separate enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are frequently effective in resolving racemic carboxylic acids. mdpi.comresearchgate.net

Alternatively, classical resolution can be performed by derivatizing the racemic acid with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. google.com These diastereomers exhibit different physical properties (e.g., solubility) and can be separated by fractional crystallization. A more advanced chemical method involves derivatization with a chiral derivatizing agent (CDA), like (R)-(-)-α-methoxyphenylacetic acid, to form diastereomeric esters that can be separated chromatographically and subsequently hydrolyzed to yield the pure enantiomers. nih.gov

Table 2: Chiral Resolution Methodologies

| Technique | Description | Advantages | Common Reagents/Phases |

|---|---|---|---|

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase (CSP). | Direct separation, high purity, applicable to small scales. nih.govresearchgate.net | Chiralpak™ IA/IC, Chiralcel™ OD-H mdpi.com |

| Diastereomeric Salt Formation | Reaction with a chiral base to form diastereomeric salts, followed by fractional crystallization. | Scalable, cost-effective for large quantities. | Chiral amines (e.g., brucine, (R)-1-phenylethylamine) |

| Derivatization with CDA | Formation of diastereomeric esters or amides with a chiral derivatizing agent, followed by separation. | Covalent bond formation allows for easier separation of diastereomers. | (R)- or (S)-α-methoxyphenylacetic acid (MPA) nih.gov |

Incorporating green chemistry principles into the synthesis of this compound is crucial for environmental sustainability. unive.it This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A key aspect is the choice of solvent. Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or supercritical CO₂ can significantly reduce environmental impact. The use of heterogeneous catalysts, such as Pd/C, is inherently greener as it simplifies product purification and allows for catalyst recycling, minimizing metal waste. researchgate.net

Furthermore, non-traditional activation methods can enhance the green profile of a synthesis. rsc.org High hydrostatic pressure (barochemistry), for instance, can accelerate reactions and improve selectivity, often without the need for solvents or high temperatures. rsc.org Biocatalysis, using enzymes to perform specific chemical transformations, offers another green avenue, providing high selectivity under mild, aqueous conditions. For example, engineered yeast platforms have been developed for the green synthesis of other functionalized acids. rsc.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To probe the structure-activity relationships of this compound, systematic structural modifications are essential. Derivatization can be targeted at two primary locations: the butanoic acid side chain and the dihydroxyphenyl moiety.

The carboxylic acid group of the butanoic acid side chain is a versatile handle for chemical modification. biointerfaceresearch.com Standard transformations can produce a library of derivatives to investigate the role of this functional group in biological interactions.

Esterification: Converting the carboxylic acid to various alkyl or aryl esters can modulate lipophilicity and cell permeability.

Amidation: Reaction with a diverse range of primary or secondary amines yields amides, which can introduce new hydrogen bonding capabilities and alter steric properties.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can be further functionalized, for example, by conversion to ethers or halides.

Chain Homologation/Shortening: Synthesis of analogs with longer or shorter alkyl chains (e.g., propanoic or pentanoic acid derivatives) can help determine the optimal chain length for activity.

Table 3: Representative Side Chain Modifications for SAR Studies

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol, Ethanol), H⁺ | Methyl/Ethyl ester |

| Carboxylic Acid | Amidation | Amines (e.g., Benzylamine), Coupling agents (EDC) | N-Benzyl amide |

| Carboxylic Acid | Reduction | LiAlH₄, BH₃·THF | 4-(2,5-Dihydroxyphenyl)butan-1-ol |

| α-Carbon | Alkylation | LDA, Alkyl halide | α-Alkyl derivative |

The 2,5-dihydroxyphenyl group offers several sites for modification: the two phenolic hydroxyl groups and the two available aromatic protons. Regioselective functionalization is key to understanding the specific roles of these positions.

The phenolic hydroxyls can be selectively mono- or di-alkylated or acylated by carefully controlling reaction conditions and stoichiometry. researchgate.net The use of a base like cesium bicarbonate in a polar aprotic solvent can facilitate regioselective alkylation. researchgate.net Protecting group strategies may be employed to differentiate between the two hydroxyl groups if necessary.

For modification of the aromatic ring, electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts alkylation can be employed. The positions of substitution (ortho to the hydroxyl groups) are directed by the activating nature of the existing substituents. Such modifications can alter the electronic properties and steric profile of the aromatic ring. nih.gov

Synthesis of Analogs for Mechanistic Probing

The synthesis of analogs of this compound is crucial for elucidating its mechanism of action and for structure-activity relationship (SAR) studies. These analogs typically involve modifications at three key positions: the aromatic ring, the hydroxyl groups, and the butanoic acid side chain.

Isotopically Labeled Analogs: To trace the metabolic fate and distribution of this compound, isotopically labeled analogs are indispensable. The synthesis of a radiolabeled version, for instance with Carbon-14, can be envisioned starting from commercially available [¹⁴C]barium carbonate. This can be converted into various ¹⁴C-labeled intermediates, such as [¹⁴C]acetonitrile or [¹⁴C]malonic acid esters, which can then be incorporated into the butanoic acid side chain through established synthetic routes. For example, a synthetic pathway could involve the alkylation of a protected 2,5-dihydroxybenzene derivative with a ¹⁴C-labeled four-carbon building block.

Analogs with Modified Aromatic Ring: The introduction of substituents on the aromatic ring allows for the investigation of electronic effects on the compound's activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halides, nitro groups) can be introduced. The synthesis of such analogs would typically start with an appropriately substituted hydroquinone or resorcinol derivative. For instance, the synthesis of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles has been described, providing a potential template for creating substituted dihydroxyphenyl compounds that could be further elaborated to the desired butanoic acid derivatives.

Analogs with Modified Butanoic Acid Chain: Modifications to the butanoic acid side chain can probe the importance of its length, polarity, and steric bulk. This can include homologation to create longer or shorter alkanoic acid chains, introduction of unsaturation, or the synthesis of ester or amide derivatives. The synthesis of various butanoic acid derivatives has been widely reported. For example, the reaction of a protected dihydroxyphenyl intermediate with different lactones or haloalkanoates can provide access to a range of side-chain modified analogs.

The table below summarizes some potential analogs and their applications in mechanistic studies.

| Analog Type | Example Structure/Modification | Application in Mechanistic Probing |

| Isotopically Labeled | 4-(2,5-Dihydroxyphenyl)-[1-¹⁴C]butanoic acid | Tracing metabolic pathways and determining pharmacokinetics. |

| Ring-Substituted | 4-(3-Chloro-2,5-dihydroxyphenyl)butanoic acid | Investigating the influence of electronic effects on receptor binding or antioxidant activity. |

| Side Chain Modified | Methyl 4-(2,5-dihydroxyphenyl)butanoate | Assessing the importance of the carboxylic acid moiety for biological activity. |

| Side Chain Homologated | 3-(2,5-Dihydroxyphenyl)propanoic acid | Determining the optimal chain length for interaction with a biological target. |

Chemical Reactivity and Mechanistic Pathway Elucidation in Synthetic Processes

The chemical reactivity of this compound is dominated by the functionalities present: the hydroquinone ring and the carboxylic acid side chain. Understanding its reactivity is key to designing synthetic routes and predicting its behavior in biological systems.

Oxidation of the Hydroquinone Moiety: The hydroquinone ring is susceptible to oxidation, a reaction that is central to its antioxidant properties and a potential pathway for metabolic degradation. The oxidation typically proceeds via a semiquinone radical intermediate to the corresponding 1,4-benzoquinone derivative. The electrochemical oxidation of dihydroxyphenyl compounds has been studied, and it is expected that this compound would undergo a similar two-electron, two-proton oxidation process. The presence of the butanoic acid side chain may influence the redox potential of the hydroquinone system.

Kinetic and mechanistic studies of the oxidation of related compounds, such as 4-oxo-4-phenyl butanoic acid by various oxidizing agents, have been reported. orientjchem.org These studies often reveal the reaction to be first order with respect to both the oxidant and the substrate, and the reaction rate can be influenced by factors such as pH and solvent polarity. A probable mechanism for the oxidation of the hydroquinone moiety of this compound would involve the initial formation of a phenoxy radical, followed by further oxidation to the quinone.

Reactions of the Carboxylic Acid Side Chain: The butanoic acid side chain can undergo typical carboxylic acid reactions. These include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

Amidation: Reaction with amines, often activated by a coupling agent, produces amides.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 4-(2,5-dihydroxyphenyl)butan-1-ol, using reducing agents like lithium aluminum hydride.

Alpha-Halogenation: In the presence of a halogen and a suitable catalyst (e.g., phosphorus tribromide), the carbon alpha to the carboxyl group can be halogenated.

The interplay between the reactivity of the hydroquinone ring and the butanoic acid chain is an important consideration in synthetic design. For instance, the hydroxyl groups of the hydroquinone may require protection during reactions involving the carboxylic acid to prevent unwanted side reactions.

The table below outlines the expected chemical reactivity of this compound.

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |

| Hydroquinone Ring | Oxidation | Mild oxidizing agents (e.g., air, Fe³⁺) | 4-(1,4-Benzoquinon-2-yl)butanoic acid |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 4-(2,5-dihydroxyphenyl)butanoate |

| Carboxylic Acid | Amidation | Ammonia, DCC (coupling agent) | 4-(2,5-Dihydroxyphenyl)butanamide |

| Carboxylic Acid | Reduction | LiAlH₄ followed by aqueous workup | 4-(2,5-Dihydroxyphenyl)butan-1-ol |

Elucidation of Biosynthetic Precursors and Pathways in Biological Systems

The biosynthesis of phenolic compounds in plants and microorganisms typically originates from primary metabolic pathways, such as the shikimate pathway. This pathway produces the aromatic amino acids phenylalanine and tyrosine, which serve as primary precursors for a vast array of secondary metabolites, including phenolic acids. nih.gov

A plausible biosynthetic route to this compound could begin with L-tyrosine. The general steps might involve:

Deamination: An ammonia-lyase, such as tyrosine ammonia-lyase (TAL), could convert tyrosine to p-coumaric acid. nih.gov

Side-Chain Modification: The three-carbon side chain of p-coumaric acid would need to be reduced and extended by one carbon to form a butanoic acid moiety. This is a less common transformation than the typical two-carbon chain cleavage that leads to C6-C1 compounds.

Hydroxylation: The aromatic ring would require hydroxylation at the C2 and C5 positions to form the characteristic hydroquinone structure. This step would likely be catalyzed by specific monooxygenases or dioxygenases.

It is important to note that this proposed pathway is speculative and requires experimental validation to confirm the exact intermediates and enzymes involved in the biosynthesis of this compound.

Identification and Isolation from Natural Sources

While a wide variety of phenolic acids have been identified in nature, specific reports on the isolation of this compound from natural sources are not prominent in the current scientific literature.

Microorganisms, including bacteria and fungi, are well-known producers of a diverse range of secondary metabolites. nih.gov Plant-associated microbes, in particular, are recognized as a significant and largely untapped resource for novel natural products. nih.gov While microbial production of many organic acids like lactic acid and succinic acid is well-established, the natural production of this compound by microorganisms has not been specifically documented. nih.gov

However, the field of metabolic engineering offers powerful tools to potentially produce this compound in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net By introducing and optimizing heterologous biosynthetic pathways, it is theoretically possible to engineer a microbe to synthesize this compound from a simple carbon source. mdpi.commdpi.com This approach would involve:

Identifying and cloning the necessary genes for the proposed biosynthetic pathway.

Expressing these genes in a suitable microbial host.

Optimizing metabolic flux towards the target compound by knocking out competing pathways and fine-tuning enzyme expression. nih.gov

Currently, research in this specific area is focused on more commercially established organic acids, and the application of these techniques for this compound production remains a future prospect.

Phytochemical analysis is a crucial tool for identifying the vast array of compounds present in plants. researchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to isolate and elucidate the structures of novel and known metabolites. mdpi.comresearchgate.net

While related dihydroxyphenyl compounds have been identified in various plants and fungi—for instance, 2,5-dihydroxyacetophenone has been isolated from the fruiting bodies of the mushroom Ganoderma cochlear—the presence of this compound has not been explicitly reported in recent phytochemical surveys. nih.gov Similarly, related compounds such as dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid) are known to occur in numerous plant species. mdpi.com The compound 4-phenylbutyric acid has been studied in Arabidopsis, where it is converted to phenylacetic acid and exhibits auxin-like activity. nih.gov This indicates that plants possess the metabolic machinery to process phenyl-substituted fatty acids, suggesting that this compound or its derivatives could potentially exist in some plant species, awaiting discovery through advanced metabolomic screening. researchgate.net

Enzymatic Transformation Research

Enzymes are highly specific and efficient catalysts that are widely used in industrial applications for the synthesis of complex molecules under mild conditions. nih.gov Research into the enzymatic transformation of phenolic compounds is an active field.

While no studies focus directly on the enzymatic transformation of this compound, research on related molecules provides insight into the types of enzymes that could be employed. Key enzyme classes relevant for modifying or synthesizing this compound include:

Monooxygenases and Dioxygenases: These enzymes, particularly cytochrome P450 monooxygenases, are capable of performing highly specific hydroxylations on aromatic rings. nih.gov They would be essential for introducing the hydroxyl groups at the C2 and C5 positions of a phenylbutanoic acid precursor.

Oxidases: Enzymes like laccases and alcohol oxidases are used in the oxidation of hydroxyl and aldehyde groups. mdpi.comnih.gov Such enzymes could be part of cascade reactions to produce or modify the target molecule. d-nb.info

Lipases: Often used for esterification reactions, lipases could potentially be used to create derivatives of this compound.

The development of enzymatic cascades, where multiple enzymes are used in a one-pot reaction, is a promising strategy for the efficient synthesis of fine chemicals and could be applied to produce this compound or its derivatives in the future. mdpi.comd-nb.info

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of 4-(2,5-Dihydroxyphenyl)butanoic acid is intrinsically linked to its specific structural features. The dihydroxyphenyl ring and the butanoic acid side chain are the primary components that determine its interactions with biological targets.

The strategic placement of different substituents on the phenyl ring can significantly alter the compound's electronic and steric properties, thereby influencing its bioactivity. While specific SAR studies on this compound are not extensively documented, general principles from related phenolic compounds and butanoic acid derivatives offer valuable insights.

Table 1: Illustrative Substituent Effects on Bioactivity

| Substituent at Position 4 | LogP (Calculated) | Predicted Relative Activity | Rationale |

|---|---|---|---|

| -H (Hydrogen) | 2.45 | Baseline | Reference compound |

| -Cl (Chloro) | 3.15 | Increased | Increases lipophilicity and can form halogen bonds. |

| -F (Fluoro) | 2.60 | Increased | Enhances metabolic stability and tunes electronic properties. |

| -OCH3 (Methoxy) | 2.40 | Variable | Can act as a hydrogen bond acceptor but may add steric bulk. |

Note: This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental validation.

The flexibility of the butanoic acid side chain allows this compound to adopt various conformations. This conformational freedom is a critical factor in its ability to bind effectively to a biological target. The spatial arrangement of the carboxyl group relative to the dihydroxyphenyl ring can determine the strength and geometry of interactions within a receptor's active site.

Conformational analysis helps identify low-energy, biologically active conformations. The interaction of a ligand with its target is often governed by a specific torsional conformation that allows for optimal engagement with key amino acid residues. Computational techniques can map these conformational landscapes to understand how the molecule fits into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is used to predict the activity of novel compounds based on their structural features.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to create a predictive equation. For derivatives of this compound, a QSAR model could predict properties like enzyme inhibition or receptor binding affinity. These models are invaluable for prioritizing which novel derivatives to synthesize and test experimentally, thereby saving time and resources.

The success of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For phenolic compounds like this compound, key descriptors often include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: Properties such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common measure of lipophilicity, which influences how a molecule crosses biological membranes.

WHIM (Weighted Holistic Invariant Molecular) Descriptors: These 3D descriptors capture information about the molecule's size, shape, symmetry, and atom distribution.

Table 2: Key Molecular Descriptors in QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Bioactivity |

|---|---|---|---|

| 0D | Molecular Weight | Size of the molecule | Can influence diffusion and fit within a binding site. |

| 1D | Fragment Counts | Presence of specific functional groups | Defines pharmacophoric features. |

| 2D | Topological Indices | Atomic connectivity and molecular branching | Relates to molecular shape and flexibility. |

| 3D | WHIM Descriptors | 3D shape, symmetry, and atom distribution | Crucial for receptor-ligand complementarity. |

| 4D | Grid Cell Occupancy | Conformational space sampled over time | Accounts for molecular flexibility in receptor binding. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a ligand and its target protein at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is typically a binding energy score, which estimates the binding affinity. For this compound, docking studies can identify key interactions, such as hydrogen bonds between its hydroxyl and carboxyl groups and polar residues in the active site, as well as hydrophobic interactions involving the phenyl ring.

Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. A simulation run, typically for nanoseconds, tracks the motion of every atom in the system. Analysis of the simulation trajectory provides insights into the conformational stability of the complex, with metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) used to quantify movement and flexibility. A stable complex, indicated by low RMSD values, suggests a favorable and potentially long-lasting binding interaction.

Table 3: Illustrative Molecular Docking and Dynamics Simulation Data

| Parameter | Value/Observation | Significance |

|---|---|---|

| Binding Energy (Docking) | -7.5 kcal/mol | Predicts strong binding affinity to the target protein. |

| Key Interacting Residues | Glu-166, Cys-145, Ser-144 | Identifies amino acids crucial for hydrogen bonding and stabilization. |

| RMSD of Complex (MD) | ~2.0 Å (stable after 20 ns) | Indicates the ligand-protein complex remains stable throughout the simulation. |

| Number of H-Bonds (MD) | 3-5 (persistent) | Shows consistent hydrogen bonding, a key feature of strong binding. |

Note: This data is representative of typical simulation results for small molecule inhibitors and serves as an example.

Ligand-Protein Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex. mdpi.comajol.info

While specific docking studies for this compound are not extensively detailed in currently available literature, the binding modes of analogous compounds can provide valuable insights. For instance, studies on similar phenolic acid derivatives often reveal the critical role of the hydroxyl and carboxylic acid groups in forming hydrogen bonds with amino acid residues in the active site of a protein. mdpi.com The dihydroxyphenyl moiety can participate in π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. ajol.info

The butanoic acid side chain allows for flexibility, enabling the molecule to adopt a conformation that fits optimally within the binding site. Docking studies on similar structures, such as 2,4-dioxo-4-phenylbutanoic acid analogues and other propanoic/butanoic acid derivatives, have been used to predict their binding affinity and orientation within enzyme active sites, such as those of Mycobacterium tuberculosis enzymes or penicillin-binding proteins. mdpi.comresearchgate.netresearchgate.net The binding energy, often calculated in kcal/mol, provides an estimate of the stability of the complex, with lower values suggesting a more favorable interaction. mdpi.com

Table 1: Representative Intermolecular Interactions in Ligand-Protein Complexes

| Interaction Type | Potential Interacting Groups on this compound | Corresponding Protein Residues (Examples) |

|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) groups, Carboxylic acid (-COOH) group | Serine, Threonine, Aspartate, Glutamate, Lysine, Arginine |

| Hydrophobic | Phenyl ring, Butyl chain | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Computational Elucidation of Target Specificity

Computational methods are instrumental in predicting the potential protein targets of a small molecule and understanding its specificity. Techniques such as reverse docking screen a ligand against a library of known protein structures to identify potential binding partners. The specificity of this compound would be determined by its unique combination of size, shape, and chemical features, which would favor binding to certain protein cavities over others.

Quantum Chemical Calculations (e.g., DFT) for Electronic and Geometrical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to analyze the electronic and geometric properties of molecules. biointerfaceresearch.comresearchgate.net DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which correlate well with experimental data. nih.gov These calculations provide a foundational understanding of a molecule's intrinsic reactivity and stability. biointerfaceresearch.comresearchgate.net

Analysis of Frontier Molecular Orbitals

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxyphenyl ring, reflecting its potential to act as an electron donor. The LUMO would likely be distributed across the aromatic system and the carboxylic acid group. DFT calculations on similar phenolic compounds have confirmed such distributions. nih.gov

Table 2: Representative Frontier Molecular Orbital Data from DFT Studies on Aromatic Acids

| Parameter | Description | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Electron-accepting ability |

Note: These are representative values for similar molecules; specific values for this compound require dedicated DFT calculations.

Electronegativity and Charge Transfer Studies

From the HOMO and LUMO energy values, several key chemical descriptors can be calculated to further quantify the reactivity of this compound. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) is a measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. materialsciencejournal.org

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is fundamental to the separation and purification of 4-(2,5-Dihydroxyphenyl)butanoic acid from reaction mixtures or natural extracts. The choice between liquid and gas chromatography depends on the compound's volatility and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile phenolic compounds like this compound. mdpi.com Its high resolution and sensitivity make it ideal for both quantification and purity assessment. A typical method development for this compound would involve a reversed-phase approach.

Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common and suitable method for separating phenolic acids. mdpi.compensoft.net The separation mechanism is based on the compound's hydrophobic interactions with the stationary phase. A gradient elution is typically employed, starting with a highly polar mobile phase and gradually increasing the proportion of an organic solvent. This ensures the efficient elution of compounds with varying polarities.

To ensure sharp peaks and good resolution, especially for a carboxylic acid, the pH of the mobile phase is often lowered by adding an acidifier like formic acid or phosphoric acid. longdom.orgsielc.com Detection is commonly performed using a UV/Vis detector, set at a wavelength where the dihydroxyphenyl chromophore exhibits strong absorbance, typically around 210 nm for general organic acids or near 280 nm for the aromatic ring. cnrs.fr

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic acids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute the compound from the column. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

| Detection | UV at 210 nm and 280 nm | 210 nm is suitable for the carboxylic acid group, while 280 nm provides specificity for the phenolic ring. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying a wide range of metabolites in biological samples. nih.govresearchgate.net However, due to the low volatility of phenolic acids like this compound, a derivatization step is mandatory prior to analysis. mdpi.com This process involves chemically modifying the polar functional groups (hydroxyl and carboxyl) to create a more volatile and thermally stable derivative.

The most common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that acts as a chemical fingerprint for identification. phcogres.com This makes GC-MS particularly valuable in metabolomics for profiling complex mixtures of plant or animal origin. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization | Silylation with BSTFA | Increases volatility and thermal stability for GC analysis. mdpi.com |

| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane) | A robust, non-polar column suitable for a wide range of derivatized metabolites. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. mdpi.com |

| Oven Program | 100 °C hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min | A temperature gradient is necessary to separate metabolites with different boiling points. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 50-550 amu | Covers the expected mass range of the derivatized compound and its fragments. |

| MSD Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

Spectroscopic Characterization in Research

Spectroscopic techniques are essential for confirming the identity and elucidating the precise chemical structure of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the aliphatic chain protons, and the acidic/phenolic protons. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, with the aromatic, aliphatic, and carbonyl carbons appearing in characteristic chemical shift regions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Aromatic CH (3 positions) | 6.5 - 6.8 | Multiplet | 115 - 120 |

| Aliphatic CH₂ (α to ring) | ~ 2.6 | Triplet | ~ 30 |

| Aliphatic CH₂ (β to ring) | ~ 1.9 | Quintet | ~ 25 |

| Aliphatic CH₂ (α to COOH) | ~ 2.3 | Triplet | ~ 35 |

| Carboxyl OH | 10 - 12 | Broad Singlet | N/A |

| Phenolic OH (2 positions) | 8 - 10 | Broad Singlet | N/A |

| Aromatic C-OH (2 positions) | N/A | N/A | 145 - 150 |

| Aromatic C-C (1 position) | N/A | N/A | ~ 130 |

| Carboxyl C=O | N/A | N/A | 175 - 180 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures like butanoic acid and hydroquinone (B1673460) derivatives. docbrown.infodocbrown.info

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₂O₄, giving it a monoisotopic molecular weight of approximately 196.07 g/mol .

In an MS experiment, the molecule is ionized to form a molecular ion [M]⁺• or a protonated molecule [M+H]⁺, whose mass-to-charge ratio (m/z) is detected. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Under techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation. The resulting pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include cleavage of the butanoic acid side chain and losses of small, stable neutral molecules.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 196 | [C₁₀H₁₂O₄]⁺• | - | Molecular Ion (M⁺•) |

| 178 | [C₁₀H₁₀O₃]⁺• | H₂O | Loss of water from the hydroxyl or carboxyl group. |

| 151 | [C₉H₇O₂]⁺ | COOH | Cleavage of the C-C bond alpha to the carboxyl group. libretexts.org |

| 136 | [C₈H₈O₂]⁺• | C₂H₄O | McLafferty rearrangement involving the carboxyl group. |

| 124 | [C₇H₈O₂]⁺• | C₃H₄O₂ | Cleavage of the benzylic C-C bond with rearrangement. |

| 110 | [C₆H₆O₂]⁺• | C₄H₆O₂ | Cleavage of the bond between the aliphatic chain and the aromatic ring (benzylic cleavage). |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be characterized by distinct peaks corresponding to its hydroxyl, carboxyl, and aromatic moieties. amazonaws.com

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems and chromophores. For this compound, the 2,5-dihydroxyphenyl ring system acts as the primary chromophore.

Table 5: Characteristic IR and UV/Vis Absorption Data for this compound

| Spectroscopy | Absorption Range | Functional Group / Transition | Description |

| Infrared (IR) | 3300 - 2500 cm⁻¹ | O-H Stretch | A very broad absorption due to hydrogen-bonded phenolic and carboxylic acid hydroxyl groups. researchgate.netucalgary.ca |

| Infrared (IR) | ~ 3030 cm⁻¹ | Aromatic C-H Stretch | Characteristic absorption for sp² C-H bonds. |

| Infrared (IR) | ~ 2950 cm⁻¹ | Aliphatic C-H Stretch | Absorption from the C-H bonds of the butanoic acid chain. |

| Infrared (IR) | ~ 1710 cm⁻¹ | C=O Stretch | Strong, sharp absorption characteristic of the carboxylic acid carbonyl group. ucalgary.cadocbrown.info |

| Infrared (IR) | ~ 1600, 1500 cm⁻¹ | Aromatic C=C Stretch | Absorptions from the vibrations of the phenyl ring. |

| Infrared (IR) | ~ 1250 cm⁻¹ | C-O Stretch | Absorption from the phenolic and carboxylic acid C-O bonds. |

| UV/Vis | ~ 290 nm | π → π* transition | Expected λmax in a polar solvent (e.g., ethanol), characteristic of a di-substituted benzene (B151609) ring with electron-donating hydroxyl groups. |

Electrochemical Methods for Redox Characterization

The redox behavior of this compound is fundamentally centered around the hydroquinone moiety, which is known to undergo a reversible two-proton, two-electron oxidation-reduction process. Electrochemical methods are powerful tools for characterizing these redox transformations, providing insights into the thermodynamic and kinetic parameters of the electron transfer process. Cyclic voltammetry (CV) is the most commonly employed technique for this purpose, allowing for the investigation of the oxidation of the hydroquinone to the corresponding p-benzoquinone derivative and the subsequent reduction back to the hydroquinone form.

The electrochemical response of the hydroquinone core is significantly influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the butanoic acid substituent is expected to modulate the redox potential of the hydroquinone couple. Generally, electron-withdrawing groups tend to shift the oxidation potential to more positive values, making the compound more difficult to oxidize compared to unsubstituted hydroquinone. rsc.orguchile.cl Conversely, electron-donating groups typically shift the oxidation potential to more negative values. The butanoic acid group, particularly the carboxylic acid function, is considered to be electron-withdrawing.

A typical cyclic voltammogram for a hydroquinone derivative shows an anodic peak corresponding to the oxidation process and a cathodic peak for the reduction process. The separation between the peak potentials (ΔEp) provides information about the electron transfer kinetics, with a value close to 59/n mV (where n is the number of electrons) at room temperature indicating a reversible process. bu.edu.eg The formal potential (E°'), which is a measure of the thermodynamic ease of the redox reaction, can be estimated from the midpoint of the anodic and cathodic peak potentials.

The following interactive table presents typical electrochemical data for hydroquinone and a derivative with an electron-withdrawing group, illustrating the expected influence of the butanoic acid substituent on the redox properties of this compound.

| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Formal Potential (E°') vs. Ag/AgCl | Notes |

| Hydroquinone | ~ +0.4 V | ~ -0.1 V | ~ +0.15 V | Values are approximate and highly dependent on experimental conditions such as pH, solvent, and electrode material. bu.edu.egresearchgate.net |

| 2-Acetylhydroquinone | > +0.5 V | Not always well-defined | Higher than hydroquinone | The acetyl group is electron-withdrawing, shifting the oxidation potential to a more positive value. uchile.cl |

| This compound | Expected to be > +0.4 V | Dependent on reversibility | Expected to be higher than hydroquinone | The butanoic acid group is expected to act as an electron-withdrawing substituent. |

Future Directions in 4 2,5 Dihydroxyphenyl Butanoic Acid Research

Exploration of Novel Biological Targets and Pathways

While the antioxidant properties of hydroquinones are well-documented, the specific biological targets and signaling pathways modulated by 4-(2,5-Dihydroxyphenyl)butanoic acid remain largely uncharted. Future research will likely focus on identifying novel protein interactions and elucidating its impact on cellular signaling cascades.

Key areas of investigation will include its potential to interact with enzymes that are not traditionally associated with hydroquinone (B1673460) compounds. For instance, exploring its inhibitory or modulatory effects on kinases, phosphatases, and proteases could unveil new therapeutic avenues. Furthermore, its influence on signaling pathways critical to cellular processes such as proliferation, differentiation, and apoptosis warrants in-depth investigation. Techniques like thermal shift assays and affinity purification-mass spectrometry could be employed to identify direct binding partners. A deeper understanding of these interactions will be crucial in defining the compound's mechanism of action beyond simple radical scavenging.

Potential research could also delve into its effects on epigenetic modifications and gene expression. Investigating whether this compound can influence the activity of histone acetyltransferases (HATs) or histone deacetylases (HDACs) could open up new possibilities for its application in diseases with an epigenetic basis.

Development of Advanced Synthetic Strategies for Complex Analogs

The development of advanced synthetic strategies will be pivotal in unlocking the full potential of the this compound scaffold. Future synthetic efforts will likely concentrate on creating a diverse library of complex analogs with modified pharmacokinetic and pharmacodynamic properties.

These strategies may involve the regioselective functionalization of the hydroquinone ring to introduce a variety of substituents. This could include the incorporation of halogens, nitro groups, or more complex moieties to modulate the electronic properties and biological activity of the parent molecule. Furthermore, derivatization of the butanoic acid side chain could be explored to enhance cell permeability or target specific cellular compartments.

Modern synthetic methodologies, such as C-H activation and flow chemistry, could be employed to streamline the synthesis of these complex analogs, enabling high-throughput screening for desired biological activities. The development of stereoselective synthetic routes will also be crucial for investigating the biological importance of chirality in derivatives of this compound.

| Synthetic Strategy | Potential Modification | Desired Outcome |

| Regioselective Aromatic Substitution | Introduction of electron-withdrawing/donating groups | Modulation of redox potential and target affinity |

| Side Chain Derivatization | Esterification, amidation, or conjugation | Improved cell permeability and targeted delivery |

| Stereoselective Synthesis | Introduction of chiral centers | Investigation of stereospecific biological activity |

| Combinatorial Chemistry | High-throughput synthesis of diverse analogs | Rapid identification of lead compounds |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, future research will necessitate the integration of multiple "omics" datasets. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive picture of the compound's mechanism of action.

Transcriptomic analysis, through techniques like RNA sequencing, can reveal changes in gene expression profiles in response to treatment with the compound, highlighting the signaling pathways that are perturbed. Proteomic studies, utilizing mass spectrometry-based approaches, can identify alterations in protein expression and post-translational modifications, offering insights into the downstream effects on cellular machinery.

Metabolomic profiling will be instrumental in identifying changes in the cellular metabolic landscape, revealing how the compound influences key metabolic pathways. The integration of these multi-omics datasets will be crucial for constructing detailed models of the compound's interaction with cellular systems and for identifying potential biomarkers of its activity.

| Omics Approach | Information Gained | Potential Insights |

| Transcriptomics (RNA-Seq) | Changes in gene expression | Identification of affected signaling pathways |

| Proteomics (Mass Spectrometry) | Alterations in protein levels and modifications | Understanding of downstream cellular responses |

| Metabolomics (NMR, Mass Spectrometry) | Shifts in cellular metabolite profiles | Elucidation of impact on metabolic networks |

Application as a Chemical Scaffold for Novel Research Probes

The inherent structure of this compound makes it an attractive scaffold for the development of novel chemical probes to investigate biological processes. Its hydroquinone moiety can be modified to incorporate reporter groups, such as fluorophores or biotin tags, while the carboxylic acid handle provides a convenient point for conjugation to other molecules.

Future research in this area will focus on the rational design and synthesis of probes for specific applications. For example, fluorescently labeled analogs of this compound could be developed to visualize its subcellular localization and track its interactions with target proteins in living cells.

Furthermore, the scaffold could be utilized to create affinity-based probes for target identification and validation. By immobilizing the compound on a solid support, it can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry. This approach will be invaluable for deconvoluting the complex pharmacology of this and related compounds. The development of photo-reactive probes based on this scaffold could also enable the covalent labeling and identification of transient or weak protein interactions.

Q & A

Q. What are the recommended synthetic routes for 4-(2,5-Dihydroxyphenyl)butanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves phenolic coupling or hydroxylation of pre-functionalized phenylbutanoic acid derivatives. For example:

- Friedel-Crafts alkylation : React 2,5-dihydroxybenzene with γ-butyrolactone under acidic conditions, followed by hydrolysis to yield the carboxylic acid group .

- Demethylation strategy : Start with 4-(2,5-dimethoxyphenyl)butanoic acid (CAS 1083-11-0) and use boron tribromide (BBr₃) in dichloromethane to cleave methoxy groups. Optimal reaction time (6–8 hours) and temperature (−78°C to 0°C) are critical to avoid over-degradation .

Key considerations : - Use inert atmospheres (N₂/Ar) to prevent oxidation of catechol groups.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, 220 nm detection).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .

- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Spill management : Neutralize acidic spills with sodium bicarbonate, collect using non-sparking tools, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the antioxidant mechanism of this compound?

Methodological Answer:

- DPPH/ABTS assays : Prepare 0.1 mM radical solutions in ethanol. Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) after adding the compound (10–100 μM). Calculate IC₅₀ using nonlinear regression .

- Electrochemical analysis : Perform cyclic voltammetry (CV) in phosphate buffer (pH 7.4). Oxidation peaks near +0.3 V vs. Ag/AgCl indicate catechol redox activity .

- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps and bond dissociation enthalpies (BDE) for phenolic O-H groups .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Solubility profiling : Test in buffers (pH 1–10) and solvents (DMSO, ethanol, water) using shake-flask method. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λmax ~280 nm) .

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (3% H₂O₂). Monitor degradation products via LC-MS/MS.

Q. How can crystallography elucidate the conformational flexibility of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.